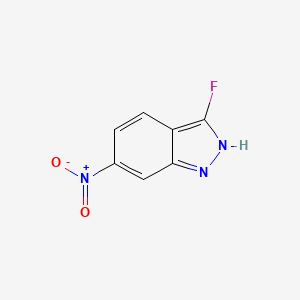

3-氟-6-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-fluoro-6-nitro-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The indazole moiety is of great medicinal importance and compounds containing the indazole nucleus have recently sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been achieved from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . The developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-fluoro-6-nitro-1H-indazole is characterized by a pyrazole fused to a benzene . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

化学和生物学特性

吲唑衍生物,包括3-氟-6-硝基-1H-吲唑,是含氮化学化合物,由吡唑环与苯环缩合而成。这些化合物由于其广泛的生物活性而引起了极大的兴趣。吲唑骨架构成了具有潜在治疗价值的众多化合物的基本结构。吲唑衍生物已显示出有希望的抗癌和抗炎活性,并且还与涉及蛋白激酶、神经变性和其他疾病的疾病有关。它们的作用机制提供了对具有生物和治疗特性的新分子的见解 (Denya, Malan, & Joubert, 2018)。

药用应用

吲唑衍生物表现出广泛的药用应用,包括抗菌、抗癌、抗炎、抗糖尿病、抗病毒和抗结核活动。它们的多方面生物活性使其成为针对各种疾病的药物开发的有吸引力的选择 (Ali, Dar, Pradhan, & Farooqui, 2013)。

合成和催化

吲唑结构作为创建多功能合成中间体的基础,在有机合成、催化和药物开发中发挥着至关重要的作用。来自吲唑的杂环N-氧化物衍生物已显示出形成金属配合物、设计催化剂和不对称催化中的潜力。它们在药物化学中的特性和应用强调了这些化合物在药物发现和开发中的重要性 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。

过渡金属催化的合成

为吲唑设计新的合成策略在当代研究中至关重要。过渡金属催化的C-H活化/环化序列已被用来构建功能化的吲唑衍生物。这些方法提供了更好的药物应用耐受性、功能灵活性以及增强的结构复杂性 (Shiri, Roosta, Dehaen, & Amani, 2022)。

安全和危害

The safety data sheet for a similar compound, 6-Nitro-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not release it into the environment .

作用机制

Target of Action

3-Fluoro-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazoles generally interact with their targets to inhibit, regulate, or modulate their activity . For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, leading to therapeutic effects in respiratory diseases .

Biochemical Pathways

The biochemical pathways affected by 3-fluoro-6-nitro-1H-indazole are likely to be those involving its targets. For example, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-fluoro-6-nitro-1H-indazole’s action depend on its targets and the pathways it affects. For instance, by inhibiting phosphoinositide 3-kinase δ, it can potentially suppress the growth and proliferation of certain cells, providing a therapeutic effect in respiratory diseases .

生化分析

Biochemical Properties

Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Cellular Effects

Indazole derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHOJJOAGOHGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2477233.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)

![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2477236.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)